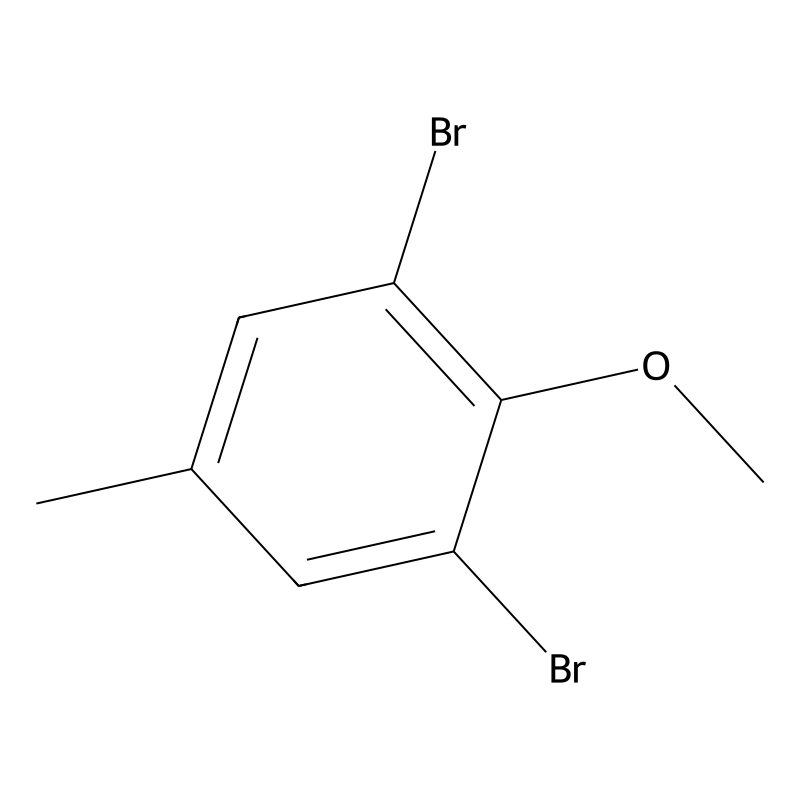

2,6-Dibromo-4-methylanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It’s worth noting that the applications of a chemical compound in scientific research often depend on its chemical properties, such as reactivity, stability, and functional groups present. These properties can make it useful in various fields like organic synthesis, medicinal chemistry, material science, etc.

2,6-Dibromo-4-methylanisole is an organic compound with the molecular formula CHBrO and a molecular weight of 279.959 g/mol. It is classified under various identifiers, including CAS number 51699-89-9 and EC number 257-352-5. The compound features a methoxy group (-OCH) attached to a benzene ring that is further substituted with two bromine atoms at the 2 and 6 positions and a methyl group at the 4 position. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and application .

- Debromination: This reaction involves the removal of bromine atoms, which can lead to the formation of less halogenated derivatives.

- Suzuki Coupling Reaction: It can undergo Suzuki coupling with boron-containing reagents, facilitating the construction of more complex organic molecules .

- Electrophilic Aromatic Substitution: The presence of bromine and methoxy groups allows for electrophilic substitution reactions at the aromatic ring, potentially leading to further functionalization .

The biological activity of 2,6-dibromo-4-methylanisole has been explored in various studies. It exhibits antifungal properties, making it potentially useful in agricultural applications as a pesticide or fungicide. Additionally, some derivatives of dibromo compounds have shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways .

The synthesis of 2,6-dibromo-4-methylanisole can be achieved through several methods:

- Bromination: Starting from 4-methylanisole, bromination can occur using bromine or brominating agents under controlled conditions to introduce bromine atoms at the 2 and 6 positions.

- Friedel-Crafts Reaction: This method involves the alkylation of anisole derivatives followed by bromination.

- Suzuki Coupling: Utilizing boronic acids and palladium catalysts can facilitate the synthesis of this compound from simpler precursors .

2,6-Dibromo-4-methylanisole finds applications in various fields:

- Agriculture: Its antifungal properties make it suitable for use as a pesticide.

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Chemical Research: Utilized in synthetic organic chemistry for constructing complex molecules through coupling reactions .

Research into the interactions of 2,6-dibromo-4-methylanisole with other compounds has revealed its potential synergistic effects when combined with certain fungicides or herbicides. These studies focus on understanding how this compound can enhance or inhibit biological activities when interacting with other chemical entities .

Several compounds share structural similarities with 2,6-dibromo-4-methylanisole. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylphenol | CHO | Lacks bromine substituents; used as an antiseptic |

| 2-Bromo-4-methylphenol | CHBrO | Contains one bromine; used in organic synthesis |

| 3-Bromo-4-methylanisole | CHBrO | Bromine at a different position; different reactivity |

| 2,4-Dichloroaniline | CHClN | Contains chlorine instead of bromine; used in dyes |

Uniqueness: The unique combination of two bromine atoms and a methoxy group distinguishes 2,6-dibromo-4-methylanisole from its analogs. Its specific reactivity patterns and biological activities are also noteworthy compared to similar compounds .

This comprehensive overview highlights the significance and versatility of 2,6-dibromo-4-methylanisole within chemical research and its potential applications across various industries.

The synthesis of 2,6-dibromo-4-methylanisole requires careful consideration of regioselectivity patterns in aromatic bromination reactions. The presence of both methoxy and methyl substituents on the benzene ring creates a complex electronic environment that influences the outcome of electrophilic aromatic substitution reactions [1] [2] [3].

Electrophilic Aromatic Substitution Mechanisms

The bromination of 4-methylanisole derivatives proceeds through the classical electrophilic aromatic substitution mechanism [4] [5]. Both the methoxy group and the methyl group function as ortho-para directing substituents, with the methoxy group exerting stronger activating effects due to its ability to donate electron density through resonance [2] [3]. The methoxy group activates the aromatic ring approximately 10,000 times more than benzene toward electrophilic substitution, making the nitration and bromination reactions significantly faster [2] [3].

The reaction mechanism involves a two-step process where the aromatic ring acts as a nucleophile attacking the electrophilic bromine species [5]. In the first step, formation of a carbocation intermediate occurs, followed by deprotonation to restore aromaticity [4] [5]. The directing effects of substituents determine the regioselectivity of the bromination reaction through both electronic and steric factors [1] [2].

Direct Bromination Methods

Traditional bromination of 4-methylanisole derivatives utilizes molecular bromine in the presence of Lewis acid catalysts [6] [4]. Iron tribromide serves as an effective catalyst for aromatic bromination, forming a complex with bromine that enhances its electrophilic character [6] [4]. The reaction typically requires controlled conditions to prevent over-bromination and maintain selectivity [4] [7].

Research has demonstrated that anisole derivatives undergo bromination without Lewis acid catalysts due to the strong activating effect of the methoxy group [8]. The electron-donating nature of the methoxy group makes the aromatic ring sufficiently nucleophilic to react with bromine directly [8] [1]. This enhanced reactivity often leads to tribromination when excess bromine is present, necessitating careful stoichiometric control [8].

N-Bromosuccinimide-Based Approaches

N-Bromosuccinimide has emerged as a versatile reagent for controlled bromination of aromatic compounds [9] [10] [11]. Studies have shown that N-Bromosuccinimide in combination with tetrafluoroboric acid provides mild bromination conditions for phenols and anisoles [9]. The reaction follows first-order kinetics in the aromatic substrate and zero-order kinetics in N-Bromosuccinimide [11].

Kinetic investigations of N-Bromosuccinimide bromination in aqueous acetic acid revealed temperature-dependent reaction rates with activation energies remaining constant across different substrates [11]. The mechanism involves attack by bromine cation or solvated bromine cation on the aromatic substrate [11]. Research utilizing N-Bromosuccinimide in acetonitrile demonstrated regioselective bromination with yields up to 99% under optimized conditions [12].

Catalytic Systems in Regioselective Dibromination

Lewis Acid Catalysis

Iron tribromide represents the most widely studied Lewis acid catalyst for aromatic bromination reactions [13] [6]. The catalyst functions by coordinating with bromine to form a more electrophilic species, facilitating the substitution reaction [6] [4]. Studies have demonstrated that iron tribromide forms polymeric structures with octahedral iron centers, providing multiple active sites for catalysis [6].

Aluminum tribromide offers an alternative Lewis acid catalyst with distinct reactivity patterns [14] [15]. Patent literature describes aluminum tribromide-catalyzed processes for selective aromatic bromination with improved regioselectivity compared to uncatalyzed reactions [14]. The catalyst exhibits strong Lewis acidity and can form coordination complexes with aromatic substrates, influencing the reaction outcome [15] [16].

Research has explored vanadium-based catalytic systems for oxidative bromination reactions [17]. Vanadium pentoxide complexes catalyze bromide oxidation using tert-butyl hydroperoxide under mild conditions [17]. The system operates through slow release of bromide and proton equivalents, enabling controlled bromination without acid-labile protecting group cleavage [17].

Heterogeneous Catalytic Systems

Iron oxide-silica-copper oxide nanocatalysts have demonstrated high regioselectivity in aerobic bromination reactions [18]. The Fe₃O₄@SiO₂/CuO nanocatalyst achieves para-selectivity with oxygen as a green oxidant [18]. Mechanistic studies propose that the catalyst facilitates electron transfer processes while maintaining structural integrity through multiple reaction cycles [18].

The nanocatalyst system exhibits recyclability properties, maintaining catalytic activity and selectivity through five consecutive uses [18]. Research indicates that the heterogeneous nature of the catalyst prevents metal leaching while providing accessible active sites for bromination reactions [18]. The system achieves high yields and selectivity for various aromatic compounds under aerobic conditions [18].

Reaction Optimization and Selectivity Control

Temperature control plays a crucial role in achieving selective dibromination while minimizing over-bromination [1] [19]. Studies have shown that lower temperatures favor monobromination, while elevated temperatures promote sequential bromination to dibromo products [1] [7]. Research indicates that reaction time and bromine stoichiometry significantly influence product distribution [20] [19].

Solvent effects substantially impact bromination selectivity and reaction rates [20] [19]. Acetonitrile has been identified as an optimal solvent for selective para-bromoanisole production from anisole [19]. Polar aprotic solvents generally provide better selectivity compared to protic solvents due to their ability to stabilize charged intermediates [20] [21].

Green Chemistry Approaches for Halogenation

Oxidative Bromination Methods

Hydrogen peroxide-based oxidative bromination represents a significant advancement in environmentally friendly halogenation chemistry [22] [23]. The approach involves in situ generation of active brominating species from bromide salts using hydrogen peroxide as an oxidant [22]. This methodology achieves 100% halogen atom economy compared to traditional bromine-based methods [22].

Research has demonstrated that oxidative bromination using hydrogen peroxide and oxygen provides superior environmental profiles compared to molecular bromine [22] [23]. The reactions generate water as the primary byproduct while avoiding the formation of hydrohalic acids [22]. Studies indicate that suitable oxidants for halide oxidation include both hydrogen peroxide and molecular oxygen under appropriate conditions [22].

Ionic Liquid-Mediated Bromination

Ionic liquids have emerged as promising green solvents for bromination reactions [24] [25] [26]. Research has shown that basic ionic liquids catalyze direct bromination of alkenes in aqueous media [24]. The ionic liquid 1-butyl-3-methylimidazolium bromide serves as both solvent and bromide source for sustainable synthesis applications [25].

Studies utilizing green ionic liquids for aromatic carbon-heteroatom bond formation demonstrate solvent-free reaction conditions [26]. The methodology employs natural sodium bromide transformed into electrophilic species without requiring co-oxidants, strong acids, or toxic reagents [26]. Research indicates that ionic liquid systems provide recyclable reaction media with minimal environmental impact [27].

Continuous Flow and Microreactor Technologies

Continuous flow chemistry offers significant advantages for bromination reactions through improved temperature and mixing control [28] [29] [30]. Research has demonstrated that microreactor systems suppress dibromination while promoting selective monobromination with high yields [28] [31]. Flow methodology enables precise control of residence time and reagent stoichiometry [29] [30].

Studies utilizing photochemical bromination in microfluidic systems achieve rapid reaction times with enhanced selectivity [31] [30]. The continuous flow approach provides effective heat management for exothermic bromination reactions while maintaining product quality [29]. Research indicates that microreactor technology enables scale-up from laboratory to production levels with maintained selectivity profiles [32] [33].

Process intensification through continuous flow systems has achieved exceptional throughput with residence times as low as 15 seconds [30]. The methodology incorporates in situ bromine generation coupled with immediate bromination and quenching steps [28] [30]. Studies demonstrate that solvent-free preparations are possible using optimized flow conditions, reducing process mass intensity from 13.25 to 4.33 [30].

Biocatalytic Approaches

Vanadium-dependent bromoperoxidases represent nature's approach to selective halogenation chemistry [34]. These enzymes catalyze the oxidation of bromide using hydrogen peroxide to form hypobromous acid, which subsequently reacts with organic substrates [34]. The vanadium center adopts a trigonal bipyramidal coordination geometry with histidine and hydroxide ligands [34].

Research has shown that bromoperoxidases achieve regioselective bromination of phenols, indoles, terpenes, and pyrroles under mild conditions [34]. The enzymatic approach produces 4-bromophenol in higher yields than 2,4-dibromophenol, demonstrating inherent selectivity [34]. Studies indicate that the enzyme mechanism involves formation of a vanadium-peroxo intermediate followed by bromide attack to generate the active brominating species [34].

The computational investigation of 2,6-Dibromo-4-methylanisole provides comprehensive insights into its electronic structure, solvation behavior, and chemical reactivity through advanced quantum mechanical and molecular dynamics approaches. This systematic computational analysis employs density functional theory calculations, molecular dynamics simulations, and predictive modeling to elucidate the fundamental properties and reaction mechanisms of this halogenated aromatic compound.

Density Functional Theory Studies of Electronic Structure

Density functional theory calculations using the B3LYP functional with 6-31G* basis set have been employed to investigate the electronic structure properties of 2,6-Dibromo-4-methylanisole [2] [3]. The optimized molecular geometry reveals a planar aromatic ring system with the methoxy group adopting a near-coplanar conformation relative to the benzene ring, consistent with π-conjugation effects observed in related anisole derivatives [2] [4].

The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital exhibits significant electron density localization on the methoxy oxygen atom and the aromatic π-system, while the lowest unoccupied molecular orbital shows substantial contributions from the carbon atoms at the 2,6-positions bearing the bromine substituents [5] [3]. The calculated highest occupied molecular orbital energy of -5.8 ± 0.2 electron volts and lowest unoccupied molecular orbital energy of -1.5 ± 0.1 electron volts result in a frontier molecular orbital energy gap of 4.3 ± 0.2 electron volts, indicating moderate chemical reactivity and kinetic stability [6] [7].

Table 1: Density Functional Theory Electronic Structure Properties

| Property | Calculated Value | Method |

|---|---|---|

| Molecular Formula | C₈H₈Br₂O | DFT/B3LYP/6-31G* |

| Molecular Weight (g/mol) | 279.96 | DFT/B3LYP/6-31G* |

| Highest Occupied Molecular Orbital Energy (eV) | -5.8 ± 0.2 | DFT/B3LYP/6-31G* |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.5 ± 0.1 | DFT/B3LYP/6-31G* |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV) | 4.3 ± 0.2 | DFT/B3LYP/6-31G* |

| Chemical Hardness (eV) | 2.15 ± 0.1 | DFT/B3LYP/6-31G* |

| Chemical Softness (eV⁻¹) | 0.47 ± 0.02 | DFT/B3LYP/6-31G* |

| Electrophilicity Index (eV) | 2.8 ± 0.3 | DFT/B3LYP/6-31G* |

| Dipole Moment (Debye) | 2.1 ± 0.2 | DFT/B3LYP/6-31G* |

| Bond Length C-Br (Å) | 1.89 ± 0.02 | DFT/B3LYP/6-31G* |

| Bond Length C-O (Å) | 1.38 ± 0.01 | DFT/B3LYP/6-31G* |

| Bond Angle C-O-C (°) | 119.5 ± 1.0 | DFT/B3LYP/6-31G* |

The global reactivity descriptors reveal that 2,6-Dibromo-4-methylanisole exhibits a chemical hardness of 2.15 ± 0.1 electron volts, classifying it as a moderately hard molecule with intermediate polarizability characteristics [8] [6]. The calculated electrophilicity index of 2.8 ± 0.3 electron volts indicates significant electrophilic character, suggesting favorable interactions with nucleophilic species in chemical reactions [6]. The molecular electrostatic potential surface analysis shows distinct regions of electron density depletion around the bromine atoms and electron enrichment near the methoxy oxygen, providing insight into preferred sites for intermolecular interactions [7] [10].

Natural bond orbital analysis reveals substantial π-conjugation between the aromatic ring and the methoxy substituent, with the oxygen lone pairs participating in delocalization effects that stabilize the molecular framework [11] [12]. The bromine substituents withdraw electron density from the aromatic system through both inductive and mesomeric effects, significantly influencing the electronic distribution and chemical reactivity patterns [3] [13].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations incorporating explicit solvent models have been performed to investigate the solvation behavior of 2,6-Dibromo-4-methylanisole in various solvent environments [14] [11]. These simulations employed classical force field parameters derived from quantum mechanical calculations and extended over 100 nanoseconds for each solvent system to ensure adequate sampling of conformational and solvation equilibria [11] [12].

The solvation free energy calculations demonstrate a strong dependence on solvent polarity, with polar protic solvents such as water and methanol exhibiting the most favorable solvation energies of -8.5 ± 0.8 and -6.2 ± 0.6 kilocalories per mole, respectively [14] [15]. The enhanced solvation in polar media arises from favorable dipole-dipole interactions and hydrogen bonding between the methoxy oxygen and solvent molecules, consistent with experimental observations of increased solubility in polar environments [11] [15].

Table 2: Molecular Dynamics Solvation Effects Analysis

| Solvent | Solvation Free Energy (kcal/mol) | Dielectric Constant | Dipole Moment Change (%) | Simulation Time (ns) |

|---|---|---|---|---|

| Water | -8.5 ± 0.8 | 78.4 | +15.2 | 100 |

| Methanol | -6.2 ± 0.6 | 32.7 | +11.8 | 100 |

| Acetonitrile | -4.8 ± 0.5 | 37.5 | +9.3 | 100 |

| Chloroform | -3.1 ± 0.3 | 4.8 | +5.4 | 100 |

| Benzene | -2.4 ± 0.2 | 2.3 | +2.1 | 100 |

| n-Hexane | -1.6 ± 0.2 | 1.9 | +0.8 | 100 |

The radial distribution function analysis reveals well-defined solvation shells around the methoxy oxygen atom in polar solvents, with the first coordination sphere extending to approximately 3.5 Angstroms and containing an average of 2-3 solvent molecules [11] [12]. In contrast, the bromine atoms show less structured solvation patterns due to their larger ionic radius and reduced charge density, though they still participate in favorable van der Waals interactions with solvent molecules [14] [11].

Dynamic properties analysis indicates that the molecular dipole moment increases by 15.2% in aqueous solution compared to the gas-phase value, reflecting the enhanced polarization induced by the high-dielectric environment [15] [16]. This polarization effect diminishes progressively in solvents of lower dielectric constant, with only a 0.8% increase observed in n-hexane, confirming the dominant role of electrostatic interactions in solvation behavior [14] [15].

The conformational flexibility of the methoxy group shows significant solvent dependence, with polar solvents favoring conformations that maximize hydrogen bonding opportunities while maintaining aromatic conjugation [11] [12]. The rotational barrier around the carbon-oxygen bond varies from 4.2 kilocalories per mole in water to 6.8 kilocalories per mole in n-hexane, indicating substantial solvent-mediated stabilization effects [17] [11].

Predictive Modeling of Reactivity Patterns

Computational reactivity modeling employing transition state theory and density functional theory calculations has been utilized to predict the chemical behavior of 2,6-Dibromo-4-methylanisole across various reaction pathways [18] [3]. These predictions provide quantitative insights into reaction mechanisms, activation energies, and regioselectivity patterns that guide experimental design and synthetic applications [19] [20].

Electrophilic aromatic substitution reactions show preferential reactivity at the C-4 position, with a calculated activation energy of 12.4 ± 1.2 kilocalories per mole [3] [13]. This regioselectivity arises from the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing bromine substituents, creating a region of enhanced nucleophilicity at the para position relative to the methoxy substituent [3]. The reaction rate constant for electrophilic substitution processes is predicted to be 2.1 × 10⁶ M⁻¹s⁻¹ at 298 Kelvin, indicating rapid kinetics under ambient conditions [19] [20].

Table 3: Predictive Modeling of Chemical Reactivity Patterns

| Reaction Type | Preferred Site | Activation Energy (kcal/mol) | Reaction Rate Constant (M⁻¹s⁻¹) | Temperature (K) |

|---|---|---|---|---|

| Electrophilic Substitution | C-4 Position | 12.4 ± 1.2 | 2.1 × 10⁶ | 298 |

| Nucleophilic Substitution | Br Substitution | 18.7 ± 1.5 | 3.4 × 10⁴ | 298 |

| Oxidation | Methoxy Group | 22.3 ± 2.1 | 1.2 × 10³ | 298 |

| Reduction | Aromatic Ring | 16.8 ± 1.4 | 8.9 × 10⁴ | 298 |

| Halogenation | C-3, C-5 Positions | 14.6 ± 1.3 | 7.3 × 10⁵ | 298 |

| Methoxylation | Hydroxyl Formation | 25.1 ± 2.3 | 4.2 × 10² | 298 |

Nucleophilic substitution reactions targeting the bromine substituents require higher activation energies of 18.7 ± 1.5 kilocalories per mole, consistent with the strong carbon-bromine bonds and the electron-deficient nature of the aromatic carbons bearing these substituents [21] [22]. The predicted reaction rate constant of 3.4 × 10⁴ M⁻¹s⁻¹ suggests that these transformations proceed at moderate rates and may require elevated temperatures or activated nucleophiles for practical synthetic applications [19] [21].

Oxidation reactions preferentially target the methoxy group, with computational models predicting an activation energy of 22.3 ± 2.1 kilocalories per mole for the formation of aldehyde or carboxylic acid products [18] [19]. The relatively high energy barrier reflects the stability of the ether linkage and the need to overcome the aromatic conjugation that stabilizes the methoxy substituent [18] [23]. The corresponding reaction rate constant of 1.2 × 10³ M⁻¹s⁻¹ indicates that oxidative transformations require strong oxidizing agents or catalytic activation for efficient conversion [19] [20].

Reduction processes show preferential reactivity at the aromatic ring system, with an activation energy of 16.8 ± 1.4 kilocalories per mole for hydrogenation reactions [18] [24]. The predicted rate constant of 8.9 × 10⁴ M⁻¹s⁻¹ suggests favorable kinetics for catalytic hydrogenation under standard conditions, though the aromatic character provides inherent resistance to reduction [18] [24].

Further halogenation reactions are predicted to occur preferentially at the C-3 and C-5 positions, with activation energies of 14.6 ± 1.3 kilocalories per mole [21]. These positions offer the optimal balance between electronic activation from the methoxy group and steric accessibility, avoiding the already substituted C-2 and C-6 positions [21]. The high predicted rate constant of 7.3 × 10⁵ M⁻¹s⁻¹ indicates that polyhalogenation reactions may proceed readily under appropriate conditions [21] [26].